Sodium 2-oxobutanoate-13C4,d2
CAS No.:
Cat. No.: VC20248210
Molecular Formula: C4H6NaO3
Molecular Weight: 131.061 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6NaO3 |
|---|---|
| Molecular Weight | 131.061 g/mol |
| Standard InChI | InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2+1D2,3+1,4+1; |
| Standard InChI Key | XLTHMCKKCRLNGQ-KQJMWJMRSA-N |
| Isomeric SMILES | [2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na] |
| Canonical SMILES | CCC(=O)C(=O)O.[Na] |
Introduction
Structural and Chemical Properties
Molecular Characterization
Sodium 2-oxobutanoate-13C4,d2 features a sodium salt structure with a 2-oxobutanoate backbone. The isotopic labeling pattern is explicitly defined:
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Carbon-13 positions: All four carbon atoms in the 2-oxobutanoate chain are isotopes.
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Deuterium positions: Two hydrogen atoms are replaced with deuterium, typically at the α- and β-positions relative to the ketone group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 131.061 g/mol |
| Isomeric SMILES | [2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na] |
| Canonical SMILES | CCC(=O)C(=O)O.[Na] |
The isotopic substitution alters its physical and spectroscopic properties. For instance, labeling shifts NMR resonances, enabling distinct signal identification in complex biological matrices . Deuterium incorporation reduces vibrational modes, which is advantageous in infrared spectroscopy and mass spectrometry.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of sodium 2-oxobutanoate-13C4,d2 involves multi-step isotopic enrichment:
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Precursor Selection: Labeled sodium pyruvate-13C3 (from ) serves as a starting material.
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Aldol Condensation: Reaction with deuterated acetaldehyde under basic conditions forms 2-oxobutanoate with and incorporation.
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Purification: Ion-exchange chromatography isolates the sodium salt form.
Industrial-Scale Manufacturing
Industrial production emphasizes cost-effective isotopic incorporation:
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Microbial Fermentation: Engineered E. coli strains metabolize -glucose and to produce labeled 2-oxobutanoate precursors .
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Catalytic Deuteration: Heterogeneous catalysts (e.g., Pd/C) introduce deuterium at specific positions under controlled conditions.
Biological Role and Metabolic Significance
Role in Amino Acid Biosynthesis
Sodium 2-oxobutanoate is a pivotal intermediate in:
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Threonine Metabolism: It arises from threonine via threonine dehydratase, linking amino acid catabolism to the citric acid cycle .
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Isoleucine Synthesis: Condensation with acetyl-CoA forms α-keto-β-methylvalerate, a precursor to isoleucine .
The labeled variant allows real-time tracking of these pathways using -NMR or LC-MS. For example, in E. coli cultures, enrichment in downstream metabolites like succinyl-CoA confirms pathway activity .
Applications in Research and Industry
Metabolic Flux Analysis
Isotopic labeling enables quantitative mapping of carbon and hydrogen flow:
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TCA Cycle Studies: -labeling in citrate and α-ketoglutarate reveals flux perturbations under hypoxia .
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Drug Target Validation: Inhibitors of threonine dehydratase reduce labeled 2-oxobutanoate levels, confirming target engagement.
Table 2: Key Applications
| Application | Technique Used | Outcome Measured |
|---|---|---|
| Metabolic Pathway Tracing | -NMR | Carbon routing in TCA cycle |
| Drug Development | LC-MS/MS | Enzyme inhibition efficacy |
| Environmental Monitoring | Isotope Ratio MS | Biodegradation kinetics |
Environmental Science
Deuterium labeling aids in tracking environmental degradation:
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Biodegradation Studies: loss correlates with microbial activity in soil samples.
Mechanistic Insights from Isotopic Labeling
NMR Spectroscopy
The and labels produce distinct spectral features:
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Chemical Shifts: Downfield shifts (e.g., carbonyl carbons at 170–180 ppm) resolve overlapping signals in crowded spectra .
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Deuterium Quadrupolar Coupling: Reduces signal splitting in -NMR, simplifying peak assignment.
Mass Spectrometry
Isotopic peaks (e.g., M+4 for ) enhance sensitivity in tracer studies:
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High-Resolution MS: Differentiates labeled metabolites from background noise.
Comparative Advantages Over Single-Labeled Analogs
Dual labeling offers synergistic benefits:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume